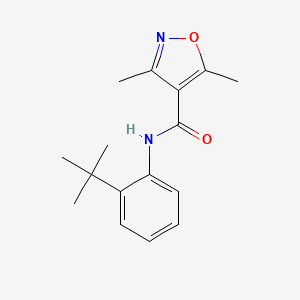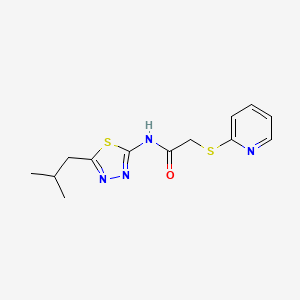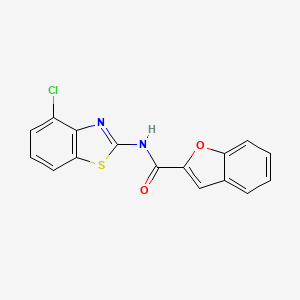
2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one, also known as thioflavin T, is a fluorescent dye used in scientific research. It is commonly used to detect amyloid fibrils, which are associated with several diseases, including Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T has become a valuable tool in the study of these diseases due to its ability to selectively bind to amyloid fibrils and emit a fluorescent signal, making it easier to detect and study.
作用機序
The mechanism of action of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T involves its ability to selectively bind to amyloid fibrils. The dye contains a planar aromatic ring system that can insert into the β-sheet structure of amyloid fibrils, resulting in a significant increase in fluorescence. Thioflavin T has a high affinity for amyloid fibrils and can detect even small amounts of fibrils, making it a valuable tool in the study of amyloid-related diseases.
Biochemical and Physiological Effects:
Thioflavin T is a relatively safe dye and has not been reported to have any significant biochemical or physiological effects. It is not toxic to cells and does not interfere with cellular processes. However, it is important to note that 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T is a fluorescent dye and can interfere with certain imaging techniques, such as fluorescence resonance energy transfer (FRET), due to its spectral overlap with other fluorophores.
実験室実験の利点と制限
Thioflavin T has several advantages for lab experiments. It is a highly sensitive and specific dye that can detect even small amounts of amyloid fibrils. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, there are also some limitations to its use. Thioflavin T is a small molecule that can diffuse into cells and tissues, making it difficult to distinguish between extracellular and intracellular fibrils. Additionally, 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T can bind to other proteins and molecules, leading to false positive results.
将来の方向性
There are several future directions for the use of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T in scientific research. One area of interest is the development of new 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T derivatives with improved properties, such as increased selectivity or sensitivity. Another direction is the use of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T in combination with other imaging techniques, such as electron microscopy or atomic force microscopy, to gain a more complete understanding of amyloid fibril formation and structure. Finally, 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T may be used in the development of new therapeutics for amyloid-related diseases, as it can be used to screen for compounds that can inhibit amyloid aggregation.
合成法
Thioflavin T can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with various aldehydes. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization or chromatography. The synthesis of 2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one T has been well established, and several methods have been reported in the literature.
科学的研究の応用
Thioflavin T has been widely used in scientific research to study the formation and properties of amyloid fibrils. It has been used to detect amyloid fibrils in vitro and in vivo, and to monitor the aggregation of amyloidogenic proteins in real-time. Thioflavin T has also been used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit amyloid aggregation.
特性
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-6-8-14(9-7-13)12-15-16(20)18-17(21-15)19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMFMXZNSQFJLM-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-azepanyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)


![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5728714.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)
![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)


![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)